3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione
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Overview
Description
3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione is a quinazoline derivative known for its diverse pharmacological properties. Quinazoline derivatives have been extensively studied due to their wide range of biological activities, including analgesic, anti-inflammatory, diuretic, anticonvulsant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the quinazoline ring .
Industrial Production Methods
Industrial production methods for this compound often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or bases, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the quinazoline ring can be reduced to form alcohols.
Substitution: The hydrogen atoms on the quinazoline ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of quinazoline-2,4-diol derivatives.
Substitution: Formation of halogenated or alkylated quinazoline derivatives.
Scientific Research Applications
3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyethyl)-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione
- 3-(2-chloroethyl)-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione
- 6,7-dimethoxy-3-(4-methoxybenzyl)-2,4(1H,3H)-quinazolinedione
Uniqueness
3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the hydroxyethyl group enhances its solubility and bioavailability, making it a valuable compound for drug development .
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C11H12N2O3/c1-12-9-5-3-2-4-8(9)10(15)13(6-7-14)11(12)16/h2-5,14H,6-7H2,1H3 |
InChI Key |
MTMVQZYXOQGNPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)CCO |
Origin of Product |
United States |
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